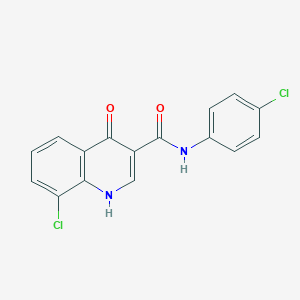
8-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with chloro and hydroxy groups, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylamine and 8-chloro-4-hydroxyquinoline.
Condensation Reaction: The 4-chlorophenylamine is reacted with 8-chloro-4-hydroxyquinoline in the presence of a suitable condensing agent, such as carbodiimide, to form the carboxamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the function of topoisomerases, which are enzymes involved in DNA replication and transcription. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
8-chloro-N-phenyl-3-propyl-3H-imidazo[4,5-a]acridin-11-amine: Similar in structure but with different substituents.
8-chloro-N-cyclopropyl-2-(2-methylphenyl)-4-quinolinecarboxamide: Another quinoline derivative with different substituents.
Thiazole-based hybrids: Compounds with similar biological activities but different core structures.
Uniqueness
8-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for anticancer and antimicrobial research.
Properties
Molecular Formula |
C16H10Cl2N2O2 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
8-chloro-N-(4-chlorophenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-9-4-6-10(7-5-9)20-16(22)12-8-19-14-11(15(12)21)2-1-3-13(14)18/h1-8H,(H,19,21)(H,20,22) |
InChI Key |
CCIBSXZXEKHYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B11476699.png)
![methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476703.png)
![17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11476706.png)

![N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B11476725.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide](/img/structure/B11476733.png)
![1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11476748.png)
![[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile](/img/structure/B11476749.png)
![(4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11476754.png)
![4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476757.png)
![4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide](/img/structure/B11476764.png)
![7-(4-heptylphenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11476778.png)
![N-(2-chlorophenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11476781.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11476787.png)
